molecular formula C11H12N2O3S B14901087 4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

4-(methylsulfanyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B14901087
M. Wt: 252.29 g/mol
InChI Key: UOBBVDTWMRPGDA-UHFFFAOYSA-N
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Description

n-Allyl-4-(methylthio)-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an allyl group, a methylthio group, and a nitro group attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The nitro-substituted benzene derivative is then subjected to amidation with allylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.

Industrial Production Methods

Industrial production of n-Allyl-4-(methylthio)-3-nitrobenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-4-(methylthio)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

    Substitution: Allyl bromide, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino-substituted benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

n-Allyl-4-(methylthio)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Allyl-4-(methylthio)-3-nitrobenzamide depends on its interaction with molecular targets and pathways. For instance, the compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Altering Cellular Functions: Affecting cellular functions such as proliferation, apoptosis, and differentiation through its chemical interactions.

Comparison with Similar Compounds

n-Allyl-4-(methylthio)-3-nitrobenzamide can be compared with other similar compounds, such as:

    n-Allyl-4-methyl-N-(phenylethynyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a benzamide group.

    n-Allyl-4-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group, offering different chemical properties and applications.

    n-Allyl-4-ethenylferrocenylnaphthalimide: Features a naphthalimide core with ferrocenyl and ethenyl substituents, used in polymer science and materials chemistry.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

4-methylsulfanyl-3-nitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12N2O3S/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h3-5,7H,1,6H2,2H3,(H,12,14)

InChI Key

UOBBVDTWMRPGDA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)NCC=C)[N+](=O)[O-]

Origin of Product

United States

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